ACT-333679 is the primary active metabolite of selexipag (Uptravi, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide), a non-prostanoid prostacyclin receptor agonist. [] Selexipag, classified as a prodrug, is metabolized in the body to yield ACT-333679, the active form responsible for the desired pharmacological effects. [] As a selective prostacyclin receptor agonist, ACT-333679 plays a crucial role in scientific research, particularly in understanding and developing treatments for vascular disorders such as pulmonary arterial hypertension (PAH). [, , , , , , , ]
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is a synthetic compound with the molecular formula and a molecular weight of approximately 475.6 g/mol. This compound is known for its activity as a potent agonist of the prostacyclin receptor, which plays a significant role in vascular biology and is implicated in various therapeutic applications, particularly in treating pulmonary arterial hypertension.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information about its synthesis and applications. It falls under the classification of organic compounds, specifically within the category of amines and esters due to its functional groups.
The synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves several key steps:
The molecular structure of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate can be represented by its structural formula:
The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution reaction where tert-butyl bromoacetate reacts with the amine derivative:
This reaction typically requires an organic solvent and may involve catalysts or bases to enhance the reaction rate and yield. After the reaction completion, purification steps are crucial to isolate the desired product from unreacted materials and by-products.
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate acts primarily as an agonist for the prostacyclin receptor (IP receptor).
Upon binding to the prostacyclin receptor:
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate has several scientific applications:
This compound exemplifies significant potential in both research and therapeutic contexts due to its specific action on vascular receptors and subsequent physiological effects.
The retrosynthetic disconnection of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate reveals three primary building blocks: the diphenylpyrazine heterocycle, the isopropylamino-butoxy linker, and the tert-butyl acetate moiety. The strategic bond disconnection occurs at the tertiary amine linkage, identifying 6-halo-5,6-diphenylpyrazine and N-isopropyl-4-aminobutan-1-ol as key precursors. The final disconnection targets the ester group, yielding tert-butyl bromoacetate for O-alkylation [8].
A critical transformation involves halogen exchange to activate the pyrazine core for nucleophilic substitution. Patent literature describes converting 6-chloro-2,3-diphenylpyrazine to the more reactive 6-iodo derivative using sodium iodide (2-3 molar equivalents) in acetic acid/ethyl acetate solvent systems at reflux temperatures (70-80°C). This halogen exchange is quantitatively crucial, with the iodo intermediate exhibiting ~50-fold higher reactivity toward secondary amines compared to its chloro analog [8]. The retrosynthetic pathway thus prioritizes early introduction of phenyl groups onto the pyrazine ring before halogenation, as phenyl substituents electronically deactivate the ring toward nucleophilic substitution unless activated by halogen exchange.
Table 1: Retrosynthetic Disconnections and Key Synthons
Target Bond | Disconnection Strategy | Synthons Generated | Activation Requirements |
---|---|---|---|
Tertiary amine | N-alkylation | 6-Iodo-5,6-diphenylpyrazine + N-isopropyl-4-aminobutan-1-ol | Halogen exchange (Cl→I) with NaI/AcOH |
Ether linkage | O-alkylation | 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol + tert-butyl bromoacetate | Phase-transfer catalysis (KOH) |
Ester group | Esterification | 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid + Isobutylene | Acid catalysis (not preferred industrially) |
The nucleophilic aromatic substitution (SNAr) between 6-iodo-5,6-diphenylpyrazine and N-isopropyl-4-aminobutan-1-ol constitutes the pivotal bond-forming step that establishes the molecular scaffold. This reaction demands precise stoichiometric control with a 1:1 molar ratio of reactants in toluene at 80-90°C for 12-16 hours, achieving yields of 85-92%. The secondary amine component, N-isopropyl-4-aminobutan-1-ol, is synthesized via reductive amination of 4-aminobutan-1-ol with acetone using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature [5] [8].
Solvent selection profoundly impacts the SNAr efficiency. Polar aprotic solvents like DMF accelerate the reaction but promote elimination byproducts, while toluene provides optimal balance between reactivity and selectivity. The addition of inorganic bases (e.g., potassium carbonate, 1.5 equiv) scavenges HI generated during substitution, driving the equilibrium toward product formation. Reaction monitoring via HPLC reveals complete consumption of the iodo intermediate within 8 hours at 90°C, with the product precipitating upon cooling to 0-5°C, enabling isolation by simple filtration in ≥98% purity [5].
Table 2: Optimization of Nucleophilic Substitution Conditions for Isopropylamino Functionalization
Reaction Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | DMF | Toluene | +15% yield (89% vs 74%) |
Base | Triethylamine | Potassium carbonate | Reduced dimerization byproducts |
Temperature | 70°C | 80-90°C | Reaction time reduced from 24h to 12h |
Molar Ratio (Amine:Halo) | 1.2:1 | 1:1 | Purity increase to 98% (vs 92%) |
Catalyst | None | 1 mol% CuI | Marginal improvement (+3%) |
O-Alkylation of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol with tert-butyl bromoacetate proceeds via Williamson ether synthesis under phase-transfer conditions. Industrial processes employ potassium hydroxide (50% aqueous, 2.5 equiv) with tetrabutylammonium bromide (TBAB, 5 mol%) in toluene at 0-5°C, achieving 90-94% yield. The low temperature suppresses ester hydrolysis and dialkylation byproducts [4] [5].
Solvent polarity significantly influences reaction kinetics. Biphasic systems (toluene/water) outperform homogeneous polar solvents by partitioning the alkoxide intermediate into the organic phase. Comparative studies demonstrate reaction half-life reduction from 120 minutes in acetonitrile to 40 minutes in the toluene/water system. Catalyst screening revealed TBAB's superiority over crown ethers or PEG catalysts, providing a 5-fold rate enhancement at 5 mol% loading. Post-reaction, the crude product is purified via crystallization from heptane/ethyl acetate (4:1), yielding pharmaceutical-grade material (>99.5% purity by HPLC) [4].
A holistic process intensification approach boosts overall yield from 52% to 78% across four steps. Key innovations include:
These optimizations reduce total waste volume from 12,000 L/kg to 2,500 L/kg of API intermediate while cutting production costs by 40% [8]. Critical process parameters were identified via design of experiments (DoE), revealing temperature control during esterification as the most significant yield-determining factor (p<0.01). Impurity profiling showed that maintaining the alkylation below 10°C suppresses the main byproduct (bis-alkylated impurity) to <0.3%.
Table 3: Multi-Step Process Optimization Impact on Yield and Purity
Process Step | Traditional Yield | Optimized Yield | Key Innovation | Purity Enhancement |
---|---|---|---|---|
Halogen exchange | 85% | 98% | Continuous flow reactor | Reduced polyiodination |
SNAr with amine | 87% | 92% | In-situ HI scavenging | Dimer impurity <0.5% |
Esterification | 76% | 94% | Cryogenic PTC conditions | Hydrolysis product <0.2% |
Crystallization | 92% recovery | 99% recovery | Heptane/EtOAC (4:1) | Polymorph control |
Overall yield | 52% | 78% | Integrated process | HPLC purity 99.8% |
The tert-butyl ester protection strategy demonstrates superior performance over alternative protecting groups for the carboxylic acid functionality in Selexipag synthesis. Comparative stability studies reveal tert-butyl's resistance to basic conditions during subsequent transformations, whereas methyl esters undergo partial saponification (8-12% loss) during workup. Benzyl esters, while stable, require hydrogenolysis that incompletely cleaves (94-96%) and risks pyrazine ring reduction [5].
Deprotection kinetics favor tert-butyl groups, with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) achieving quantitative deprotection in 30 minutes at 25°C, compared to 12 hours for enzymatic hydrolysis of methyl esters. Orthogonality testing confirmed tert-butyl's stability toward palladium-catalyzed reactions needed for other fragments, unlike benzyl groups which showed 20-30% cleavage. The volatile byproducts (isobutylene) from tert-butyl deprotection facilitate clean product isolation, whereas methyl ester hydrolysis generates sodium methoxide requiring acidification and extraction [5].
Table 4: Protecting Group Performance Comparison for Acetate Moieties
Protecting Group | Deprotection Reagent | Deprotection Time | Yield | Key Limitation |
---|---|---|---|---|
tert-Butyl | TFA/DCM (1:4) | 30 min, 25°C | 98% | Acid-sensitive byproducts |
Methyl | 1M NaOH/THF | 12h, 25°C | 85% | Saponification of pyrazine |
Benzyl | H₂/Pd-C | 6h, 50 psi | 90% | Incomplete removal, over-reduction |
p-Nitrobenzyl | Zn/AcOH | 2h, 25°C | 88% | Zinc contamination |
2-(Trimethylsilyl)ethyl | TBAF/THF | 4h, 40°C | 82% | Fluoride sensitivity |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: